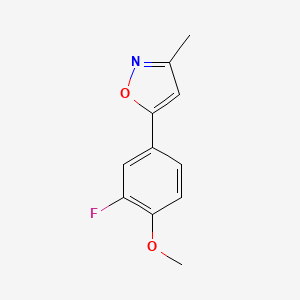

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole

Description

Properties

Molecular Formula |

C11H10FNO2 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C11H10FNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3 |

InChI Key |

JQDFQNQNLRHTHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C2=CC(=C(C=C2)OC)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole

General Synthetic Routes for Isoxazole Derivatives

Isoxazole rings can be synthesized by several well-established methods, which can be adapted for the target compound:

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes or Alkenes: This classical approach involves the cycloaddition of nitrile oxides generated in situ with alkynes or alkenes bearing appropriate substituents, leading to substituted isoxazoles. For example, the reaction of a nitrile oxide derived from a fluoro-methoxy-substituted benzaldehyde derivative with a methyl-substituted alkyne can yield the desired isoxazole ring.

Cyclization of β-Keto Nitriles or β-Diketones with Hydroxylamine: This method forms the isoxazole ring by condensation of β-keto nitriles or diketones with hydroxylamine or its salts under acidic or basic conditions.

Functionalization of Preformed Isoxazoles: Substituted isoxazoles can be further derivatized by halogenation, cyanogenation, or acylation to introduce desired substituents at specific ring positions.

Specific Synthetic Strategy for 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole

Based on the analyzed sources, the preparation of this compound can be summarized as follows:

Step 1: Preparation of the 3-Fluoro-4-methoxyphenyl Precursor

- The aromatic precursor bearing 3-fluoro and 4-methoxy substituents is typically synthesized or procured as a substituted benzaldehyde or halogenated aromatic compound.

Step 2: Formation of the Isoxazole Ring via Cycloaddition

The key step involves the 1,3-dipolar cycloaddition of a nitrile oxide generated from the aromatic precursor with a methyl-substituted alkyne or alkene.

Catalysts such as potassium iodide in combination with oxidizing agents like oxone can be used to generate nitrile oxides under mild conditions, sometimes assisted by ultrasonication.

Step 3: Functional Group Modifications and Purification

The methyl group at the 3-position can be introduced by using methyl-substituted alkynes or by methylation of the isoxazole ring post-cyclization.

Purification is achieved by recrystallization or chromatographic methods.

Reaction conditions typically involve organic solvents such as toluene, benzene, dichloromethane, or tetrahydrofuran, with temperatures ranging from room temperature to reflux, depending on the step.

Data Table: Summary of Preparation Conditions

Chemical Reactions Analysis

2.1. Hydrolysis of Ester Derivatives

Methyl esters of isoxazole-carboxylic acids undergo base-catalyzed hydrolysis to form carboxylic acids. For example, methyl 5-phenylisoxazole-3-carboxylate is hydrolyzed with NaOH in a THF/methanol/water mixture at room temperature for 18–20 hours, yielding the corresponding acid .

2.2. Substitution Reactions

The brominated isoxazole derivatives may undergo nucleophilic substitution. For instance, bromine at the β-position can act as a leaving group under basic conditions (e.g., hydroxide), facilitating substitution with amines or other nucleophiles.

2.3. Redox Reactions

While not explicitly detailed for this compound, isoxazoles generally participate in oxidation/reduction reactions. For example, lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups, and potassium permanganate (KMnO₄) may oxidize alkyl side chains.

3.1. Suzuki Coupling

Involves transmetalation and reductive elimination steps:

-

Oxidative Addition : Palladium(0) inserts into the C-Br bond of the isoxazole.

-

Transmetalation : The aryl boronic acid transfers its aryl group to the palladium center.

-

Reductive Elimination : The coupled product is released, regenerating Pd(0) .

3.2. Saponification

Base-catalyzed hydrolysis of esters involves:

-

Nucleophilic Attack : Hydroxide attacks the carbonyl carbon.

-

Intermediate Formation : Formation of a tetrahedral intermediate.

-

Elimination : Release of methanol and formation of the carboxylate .

Comparative Analysis of Isoxazole Derivatives

| Compound | Key Features | Reactivity |

|---|---|---|

| 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole | Fluoro/methoxy substituents, methyl group | Undergoes coupling, substitution, hydrolysis |

| 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid | Carboxylic acid group | Hydrolysis, esterification |

| 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole | Chloro/methoxy substituents | Imine formation, heterocycle synthesis |

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antioxidant activities.

Medicine: Investigated for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Isoxazole Derivatives

Structural and Physical Properties

Key Observations:

- Halogen vs. Methoxy/Fluoro Substitution: Halogenated derivatives (e.g., 4-Br, 4-Cl) exhibit higher melting points compared to the fluorinated analog, likely due to increased molecular symmetry and stronger intermolecular interactions .

- Spectral Trends: The ¹H NMR signals for the aromatic protons in 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole are deshielded compared to halogenated analogs, reflecting the electron-withdrawing nature of the fluoro group and electron-donating methoxy group .

Antimicrobial Activity

- 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole Derivatives: Pyrazole and isoxazole derivatives incorporating this scaffold demonstrate broad-spectrum antimicrobial activity against S. aureus, E. coli, and C. albicans, with MIC values <10 µg/mL .

- Halogenated Analogs (e.g., 5-(4-Cl-phenyl)-3-methylisoxazole): While these compounds are primarily intermediates, their derivatives have shown moderate activity in antiviral screens (e.g., picornavirus inhibition) but lower potency compared to fluorinated-methoxy variants .

Enzyme Inhibition

- GSK-3β Inhibition: Derivatives like OCM-14 (IC₅₀ = 1.2 nM) and OCM-16 (IC₅₀ = 0.8 nM) exhibit exceptional potency due to the 3-fluoro-4-methoxyphenyl group’s ability to engage in hydrogen bonding and hydrophobic interactions within the enzyme’s active site .

- Comparison with WIN54954: The structurally related antipicornavirus drug WIN54954, which features a dichlorophenyl-oxazolylpentyl chain, shows reduced selectivity compared to fluorinated-methoxy derivatives, highlighting the importance of substituent positioning .

Metabolic Stability and Pharmacokinetics

- Fluorinated-Methoxy Derivatives: Exhibit enhanced metabolic stability (t₁/₂ > 200 min in monkey liver microsomes) compared to analogs like WIN54954 (t₁/₂ = 27 min), attributed to reduced oxidative metabolism of the methoxy group .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole, and how are reaction conditions optimized?

The compound is synthesized via coupling reactions between the carboxylic acid derivative (e.g., 5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid) and amines. For example, amide bond formation is achieved using reagents like EDCl/HOBt, with reaction optimization focusing on stoichiometric ratios (e.g., 0.84 mmol acid to 1.01 mmol amine) and purification via column chromatography. Yield improvements (e.g., 21–36%) are achieved by controlling reaction time, temperature, and solvent selection (e.g., dichloromethane or DMF) .

Q. How is the structural elucidation of 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole achieved using spectroscopic and chromatographic techniques?

Structural confirmation relies on ¹H/¹³C NMR to resolve aromatic protons (δ 7.05–8.22 ppm) and fluorine coupling patterns (J = 8–243.9 Hz). High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., m/z = 353.1301 [M+H]⁺), while HPLC ensures purity (>99.8%) with retention times (e.g., 8.96 min) monitored under standardized conditions. Fluorine’s electron-withdrawing effect and methoxy group positioning are critical for interpreting spectral deviations .

Advanced Research Questions

Q. What strategies are utilized to resolve discrepancies in NMR data interpretation for fluorinated isoxazole derivatives, and how does substituent positioning influence spectral patterns?

Discrepancies in NMR shifts (e.g., δ 147.33–151.81 ppm for fluorinated carbons) are addressed by comparing experimental data with density functional theory (DFT)-calculated chemical shifts. Fluorine’s para-directing effects and methoxy group ortho/para interactions are analyzed through 2D NMR (e.g., NOESY) to distinguish regioisomers. For example, fluorine’s deshielding effect on adjacent carbons (J = 5–20 Hz) clarifies substitution patterns in complex spectra .

Q. In the context of kinase inhibition studies, how does the substitution pattern on the phenyl ring modulate the potency and selectivity of derivatives against targets like GSK-3β?

The 3-fluoro-4-methoxy substitution enhances potency by optimizing hydrogen bonding with kinase active sites (e.g., GSK-3β’s ATP-binding pocket). Structure-activity relationship (SAR) studies reveal that replacing fluorine with bulkier groups reduces selectivity, while methoxy removal diminishes brain exposure. In vitro assays (IC₅₀ < 10 nM) and X-ray crystallography of inhibitor-bound complexes validate these interactions .

Q. What experimental approaches are recommended for assessing metabolic stability and blood-brain barrier (BBB) permeability in preclinical neuropharmacological research?

Metabolic stability is evaluated using human liver microsomes (HLM) to measure intrinsic clearance, while BBB permeability is assessed via parallel artificial membrane permeability assays (PAMPA) or in vivo rodent models. For example, logP calculations (e.g., 1.14±0.1 g/cm³) predict favorable BBB penetration, corroborated by brain-to-plasma ratios >1 in pharmacokinetic studies .

Q. How does stereochemical configuration in cyclopropane-containing analogs influence biological activity, and what chiral resolution techniques are applicable during synthesis?

Stereoisomers (e.g., cis- vs. trans-cyclopropyl amines) exhibit divergent binding affinities due to spatial constraints in target pockets. Chiral resolution is achieved using chiral stationary phase HPLC or enzymatic kinetic resolution. For instance, rac-cis-2-phenylcyclopropan-1-amine separation yields enantiomers with distinct IC₅₀ values (e.g., 16, OCM-16 vs. its enantiomer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.